5-Dihydroaldosterone
Description
5-Dihydroaldosterone (5α-dihydroaldosterone) is a reduced metabolite of aldosterone, a key mineralocorticoid hormone involved in regulating sodium and potassium balance in the kidneys. The conversion of aldosterone to its 5α-dihydro form occurs via 5α-reductase, which reduces the ∆4-3-ketone group in the steroid A-ring, resulting in a saturated A-ring structure . Unlike aldosterone, which is highly potent, 5α-dihydroaldosterone exhibits reduced mineralocorticoid activity but retains distinct biological effects. Its discovery in the 1970s highlighted the importance of structural modifications in modulating steroid hormone activity .
Properties
CAS No. |
6005-92-1 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2S,5S,6S,9R,14S,15S,16R)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-one |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11,13-15,17-19,22,25H,2-10H2,1H3/t11-,13+,14+,15-,17-,18-,19?,20+,21?/m1/s1 |
InChI Key |
WCYSTKTYJRHHAV-RXKCSFKASA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H]4CC5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |
Synonyms |
5 alpha-dihydroaldosterone 5 beta-dihydroaldosterone 5-dihydroaldosterone 5-dihydroaldosterone, (5alpha,11beta)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The mineralocorticoid activity of 5α-dihydroaldosterone and related steroids depends on the presence of specific functional groups and the saturation state of the steroid backbone. Below is a comparative analysis of key compounds:
Key Findings from Comparative Studies
- For example, 5α-dihydroaldosterone retains ~20–30% of aldosterone’s potency in adrenalectomized rat models, while 5α-dihydro-11-deoxycorticosterone shows even weaker effects .
- Structural Specificity : The 11-hydroxyl group in aldosterone is critical for receptor binding. Its absence in 11-deoxycorticosterone reduces potency, and 5α-reduction further decreases activity .
- Inactive Analogs : 5α-Dihydrocorticosterone and 5α-dihydrocortisol lack mineralocorticoid activity, emphasizing that saturation alone is insufficient to confer function without specific substituents .
Pharmacokinetic and Mechanistic Insights
- Receptor Binding : Aldosterone binds strongly to the mineralocorticoid receptor (MR) due to its ∆4-3-ketone and 11-hydroxyl groups. 5α-Dihydroaldosterone has lower affinity, likely due to altered A-ring geometry .
- Enzymatic Pathways: 5α-Reductase, which catalyzes the formation of 5α-dihydroaldosterone, is also involved in converting testosterone to dihydrotestosterone (DHT), a potent androgen.
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